An In-depth Technical Guide to Cyanine5.5 Alkyne Chloride
An In-depth Technical Guide to Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5.5 alkyne chloride, a near-infrared (NIR) fluorescent dye engineered for stable bioconjugation. It details the dye's chemical and spectral properties, synthesis, and its primary application in labeling biomolecules through click chemistry. The information is intended to support professionals in the fields of bioimaging, diagnostics, and targeted drug delivery.
Core Properties and Chemical Structure
Cyanine5.5 alkyne chloride is a member of the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei. The "5.5" designation refers to the specific length of the polymethine chain, which dictates its spectral properties in the near-infrared range. The key functional features are the terminal alkyne group (—C≡CH), which serves as a reactive handle for covalent modification, and a chloride counter-ion. Its structure is optimized for brightness and photostability, making it a valuable tool for fluorescence-based applications.[1][2]
The presence of the alkyne group allows for its highly specific covalent attachment to molecules containing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4][5]
Quantitative Data Summary
The key physicochemical and spectral properties of Cyanine5.5 alkyne chloride are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₆ClN₃O | [3][6][] |
| Molecular Weight | 656.30 g/mol | [3][] |
| Excitation Max (λex) | ~678 - 684 nm | [3][6][] |
| Emission Max (λem) | ~694 - 710 nm | [3][6] |
| Molar Extinction Coefficient (ε) | 198,000 L·mol⁻¹·cm⁻¹ | [] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [] |
| Solubility | Soluble in organic solvents (DMSO, DMF); practically insoluble in water. | [][8][9] |
| Reactive Group | Terminal Alkyne | [4] |
Synthesis Pathway
The synthesis of functionalized cyanine dyes like Cyanine5.5 alkyne is a multi-step process. Modern approaches favor a modular strategy where the core dye structure is assembled first, and the reactive functional group (the alkyne) is introduced in a late-stage step.[10][11] This prevents the degradation of the sensitive functional group during the harsher conditions required for the initial cyclization and condensation reactions.
A generalized synthetic workflow is outlined below.
Application in Bioconjugation via Click Chemistry
The primary application of Cyanine5.5 alkyne chloride is the fluorescent labeling of biomolecules. Its alkyne group enables highly efficient and specific conjugation to proteins, peptides, nucleic acids, or other molecules that have been pre-functionalized with an azide group.[12] This reaction, often performed under mild, aqueous conditions, results in a stable triazole linkage that does not interfere with the biological activity of the labeled molecule.[5]
The resulting fluorescently-tagged biomolecule can be used for various downstream applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][8] The NIR emission profile is particularly advantageous for in vivo studies, as it minimizes autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][5]
Experimental Protocol: Protein Labeling via CuAAC
This section provides a detailed methodology for a typical experiment involving the conjugation of Cyanine5.5 alkyne chloride to an azide-modified protein.
1. Materials and Reagents:
-
Cyanine5.5 alkyne chloride
-
Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column)
2. Reagent Preparation:
-
Dye Solution: Dissolve Cyanine5.5 alkyne chloride in anhydrous DMSO to a final concentration of 10 mM. Centrifuge briefly to pellet any undissolved solid.
-
Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a conjugation-compatible buffer.
-
Catalyst Premix: Immediately before use, prepare the catalyst solution. For a 100 µL reaction, mix 2 µL of 50 mM CuSO₄ with 2 µL of 50 mM THPTA. Let it stand for 1 minute. Then, add 4 µL of freshly prepared 250 mM Sodium Ascorbate. The solution should be used immediately.
3. Labeling Procedure:
-
To your protein solution, add the Cyanine5.5 alkyne DMSO stock. A 5- to 10-fold molar excess of dye over protein is a common starting point. The final concentration of DMSO in the reaction should not exceed 10% (v/v). Mix gently.
-
Add the freshly prepared catalyst premix to the protein-dye mixture.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing or rotation can enhance conjugation efficiency.
4. Purification of the Conjugate:
-
Following incubation, the unreacted dye must be removed from the labeled protein.
-
Equilibrate a size-exclusion desalting column (e.g., PD-10) with your buffer of choice (e.g., PBS).
-
Apply the entire reaction mixture to the top of the column.
-
Elute the protein-dye conjugate according to the manufacturer's instructions. The labeled protein will typically elute first as a distinct, colored band, while the smaller, unreacted dye molecules are retained longer on the column.
-
Collect the colored fractions containing the purified conjugate.
5. Characterization:
-
The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~678 nm).
Storage and Handling
For long-term stability, Cyanine5.5 alkyne chloride should be stored at -20°C or -80°C, desiccated, and protected from light.[3][8] Stock solutions prepared in anhydrous DMSO can be stored at -20°C for several weeks, though it is recommended to prepare them fresh when possible. Avoid repeated freeze-thaw cycles.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cyanine5.5 alkyne chloride - Immunomart [immunomart.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
